

Spectroscopic comparison of 2,4-Difluoro-5-nitroaniline and its isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluoro-5-nitroaniline

Cat. No.: B173925

[Get Quote](#)

A Spectroscopic Comparison of **2,4-Difluoro-5-nitroaniline** and Its Isomers: A Researcher's Guide

Introduction

2,4-Difluoro-5-nitroaniline and its isomers are important intermediates in the synthesis of pharmaceuticals and agrochemicals. A thorough spectroscopic characterization is crucial for quality control and to ensure the correct isomer is used in subsequent reactions. This guide provides a comparative analysis of the spectroscopic properties of **2,4-Difluoro-5-nitroaniline** and its related isomers. Due to the limited availability of public experimental spectroscopic data for **2,4-Difluoro-5-nitroaniline**, this document leverages data from its isomers and structurally analogous compounds to provide a robust comparative framework.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for **2,4-Difluoro-5-nitroaniline** and its isomers. The position of the fluoro, nitro, and amino groups significantly influences the spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Difluoronitroaniline Isomers and Related Compounds

Compound	Solvent	Chemical Shift (δ) ppm
2,4-Difluoro-5-nitroaniline	-	Data not available
4,5-Difluoro-2-nitroaniline	-	Data not available
2,4-Difluoroaniline	-	¹ H NMR spectra available, specific shifts vary with solvent.[1]
2-Fluoro-5-nitroaniline	-	¹ H NMR spectra available, specific shifts vary with solvent.[2]
p-Nitroaniline	DMSO-d ₆	7.93 (d, J = 9.2 Hz, 2H), 6.71 (br, 2H), 6.58 (d, J = 9.0 Hz, 2H)
2-Nitroaniline	CDCl ₃	8.12 (d, J = 8.0 Hz, 1H), 7.36 (t, J = 8.1 Hz, 1H), 6.81 (d, J = 8.3 Hz, 1H), 6.70 (t, J = 8.0 Hz, 1H), 5.98 (s, 2H)

 Table 2: ¹³C NMR Spectroscopic Data of Difluoronitroaniline Isomers and Related Compounds

Compound	Solvent	Chemical Shift (δ) ppm
2,4-Difluoro-5-nitroaniline	-	Data not available
4,5-Difluoro-2-nitroaniline	-	Data not available
3-Nitroaniline	CDCl ₃	149.27, 147.49, 129.94, 120.66, 113.15, 109.03
4-Nitroaniline	DMSO-d ₆	155.76, 135.65, 126.46, 112.42

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for Nitroaniline Derivatives

Compound	Sample Prep.	Key Absorptions (cm ⁻¹)
2,4-Difluoro-5-nitroaniline	-	Data not available
p-Nitroaniline	-	NH ₂ scissoring: 1628, NO ₂ asymmetric stretching: 1507, NO ₂ symmetric stretching: 1345.[3]
2-Nitroaniline	-	FTIR spectrum has been recorded in the 4000-400 cm ⁻¹ region.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2,4-Difluoro-5-nitroaniline**

Compound	Ionization Mode	Molecular Ion (m/z)	Key Fragmentation Peaks
2,4-Difluoro-5-nitroaniline	Predicted	[M+H] ⁺ : 175.03136, [M+Na] ⁺ : 197.01330, [M-H] ⁻ : 173.01680[4]	Data not available

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of **2,4-Difluoro-5-nitroaniline** and its isomers.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]
- Data Acquisition:

- ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
- ^{13}C NMR: Acquire a proton-decoupled spectrum to simplify the spectrum to one peak per unique carbon atom.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.[3]

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by thoroughly mixing a small amount of the sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.[3] Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[3]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands for functional groups such as N-H (amine), C-F (fluoro), and NO_2 (nitro) stretching and bending vibrations.

UV-Visible (UV-Vis) Spectroscopy

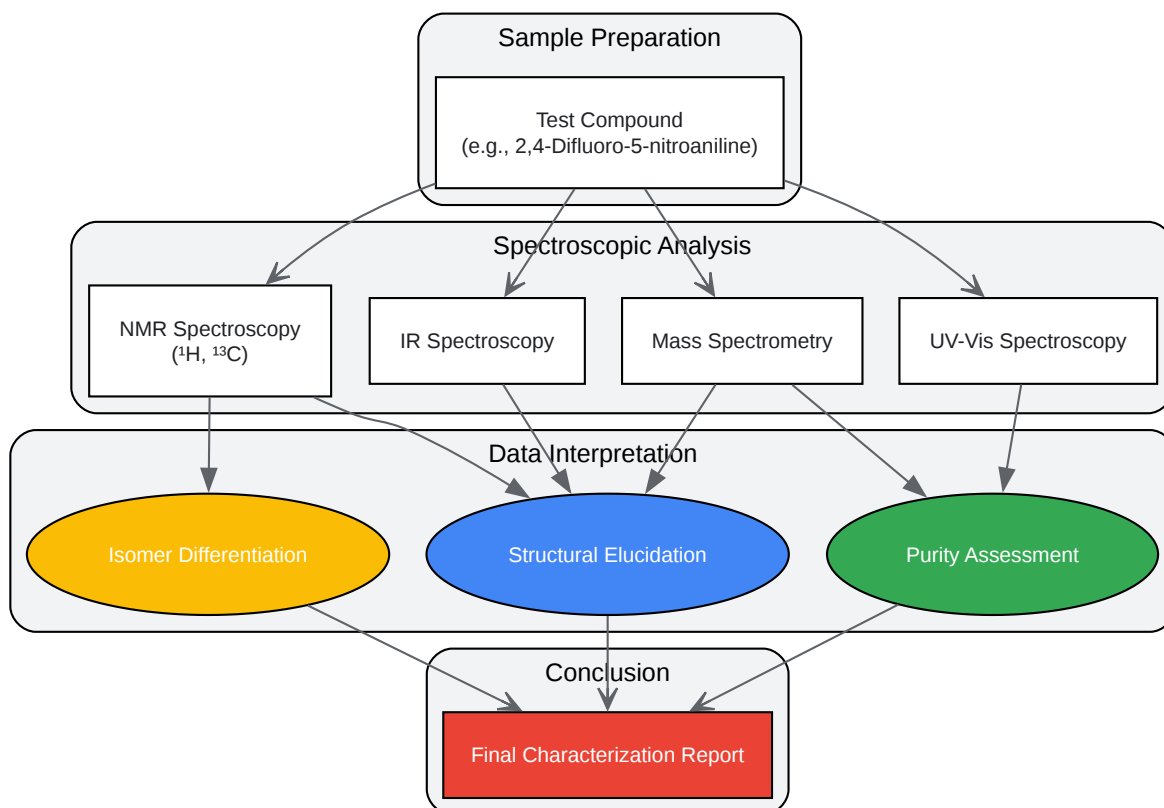
- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument, which is typically below 1.0.[3]
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}), which is characteristic of the electronic structure of the molecule.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[3]
- **Mass Analysis:** The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[3]
- **Data Analysis:** The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.
[3]

Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2,4-Difluoro-5-nitroaniline** and its isomers.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of difluoronitroaniline isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Difluoro-2-nitroaniline | C₆H₄F₂N₂O₂ | CID 223092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Difluoroaniline(367-25-9) 1H NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]
- 5. 2,5-Difluoro-4-nitroaniline | C6H4F2N2O2 | CID 235930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic comparison of 2,4-Difluoro-5-nitroaniline and its isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173925#spectroscopic-comparison-of-2-4-difluoro-5-nitroaniline-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com